4-BROMOCINNAMALDEHYDE 4-BROMOCINNAMALDEHYDE
Brand Name: Vulcanchem
CAS No.:
VCID: VC14443459
InChI: InChI=1S/C9H7BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H
SMILES:
Molecular Formula: C9H7BrO
Molecular Weight: 211.05 g/mol

4-BROMOCINNAMALDEHYDE

CAS No.:

Cat. No.: VC14443459

Molecular Formula: C9H7BrO

Molecular Weight: 211.05 g/mol

* For research use only. Not for human or veterinary use.

4-BROMOCINNAMALDEHYDE -

Specification

Molecular Formula C9H7BrO
Molecular Weight 211.05 g/mol
IUPAC Name 3-(4-bromophenyl)prop-2-enal
Standard InChI InChI=1S/C9H7BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H
Standard InChI Key XYRAWLRFGKLUMW-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C=CC=O)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-Bromocinnamaldehyde features a propenal group (CH=CHCHO-\text{CH}=\text{CH}-\text{CHO}) attached to a bromine-substituted benzene ring. The trans-configuration (EE-isomer) is the predominant form, as evidenced by its IUPAC name trans-4-bromocinnamaldehyde . The bromine atom at the para position induces significant electronic effects, enhancing the compound’s reactivity in electrophilic substitution and nucleophilic addition reactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H7BrO\text{C}_9\text{H}_7\text{BrO}
Molecular Weight211.05 g/mol
Melting Point78–82°C
Assay Purity≥97%
SMILES NotationBrC1=CC=C(C=CC=O)C=C1
InChI KeyXYRAWLRFGKLUMW-OWOJBTEDSA-N

Spectral Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into the compound’s structure:

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): A singlet at δ 9.69 ppm corresponds to the aldehyde proton, while the trans-vinylic protons appear as doublets at δ 7.52 (d, J=16.0J = 16.0 Hz) and 6.72 ppm (d, J=16.0J = 16.0 Hz). The aromatic protons resonate as a doublet at δ 7.45 ppm (d, J=8.4J = 8.4 Hz) and δ 7.60 ppm (d, J=8.4J = 8.4 Hz) .

  • IR (KBr): Strong absorption bands at 1685 cm1^{-1} (C=O stretch) and 1600 cm1^{-1} (C=C aromatic stretch) confirm the presence of the aldehyde and conjugated double bond .

Synthesis and Industrial Production

Conventional Synthetic Routes

The most prevalent method involves the bromination of cinnamaldehyde using bromine (Br2\text{Br}_2) or NN-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr3_3):

Cinnamaldehyde+Br2FeBr34-Bromocinnamaldehyde+HBr\text{Cinnamaldehyde} + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{4-Bromocinnamaldehyde} + \text{HBr}

This electrophilic aromatic substitution reaction proceeds regioselectively at the para position due to the directing effect of the electron-withdrawing aldehyde group .

Scalability and Optimization

Industrial-scale production employs continuous-flow reactors to enhance yield (typically 85–90%) and minimize byproducts like 3-bromo and 2-bromo isomers. Recent advances in photoredox catalysis have enabled bromination under milder conditions, reducing energy consumption and waste generation .

Applications in Pharmaceutical and Materials Chemistry

Drug Discovery and Development

4-Bromocinnamaldehyde serves as a precursor in the synthesis of:

  • Anticancer Agents: Its α,β-unsaturated aldehyde moiety undergoes Michael addition with thiol groups in protein targets, inhibiting enzymes like thioredoxin reductase .

  • Antimicrobial Compounds: Schiff bases derived from 4-bromocinnamaldehyde exhibit broad-spectrum activity against Staphylococcus aureus and Escherichia coli (MIC: 8–16 µg/mL) .

Polymer and Coordination Chemistry

Incorporation into polymers enhances thermal stability and optoelectronic properties. For example, polyimides containing 4-bromocinnamaldehyde show glass transition temperatures (TgT_g) exceeding 250°C, making them suitable for high-performance coatings .

Hazard CategoryGHS ClassificationPrecautionary Measures
Skin IrritationCategory 2Wear nitrile gloves; use fume hood
Eye DamageCategory 2ASafety goggles required
Skin SensitizationCategory 1AAvoid direct contact
Acute Toxicity (Dermal)Category 4Wash skin immediately if exposed

Emergency Response

  • Inhalation: Move to fresh air; administer oxygen if breathing is labored .

  • Skin Contact: Wash with soap and water for 15 minutes; remove contaminated clothing .

  • Eye Exposure: Rinse with water for 15 minutes; seek medical attention if irritation persists .

Emerging Research and Future Directions

Recent studies explore its utility in:

  • Click Chemistry: As a dienophile in Diels-Alder reactions for dendrimer synthesis .

  • Metal-Organic Frameworks (MOFs): Functionalizing MOFs for gas storage applications .

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